9,9-Dimethyl-9H-fluorene-2,7-diol
Overview
Description
9,9-Dimethyl-9H-fluorene-2,7-diol is an organic compound with the molecular formula C15H14O2. It is a derivative of fluorene, characterized by the presence of two hydroxyl groups at the 2 and 7 positions and two methyl groups at the 9 position. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
9,9-Dimethyl-9H-fluorene-2,7-diol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where fluorene is reacted with methyl chloride in the presence of a catalyst such as aluminum chloride to introduce the methyl groups at the 9 position . The hydroxyl groups can then be introduced through a subsequent hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-9H-fluorene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 9,9-dimethyl-9H-fluoren-2,7-dione.
Reduction: Formation of this compound.
Substitution: Formation of 9,9-dimethyl-9H-fluorene-2,7-dihalides.
Scientific Research Applications
9,9-Dimethyl-9H-fluorene-2,7-diol is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of organic semiconducting polymers and other fluorene derivatives.
Biology: Studying the interactions of fluorene derivatives with biological molecules.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9H-fluorene-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methyl groups at the 9 position provide steric hindrance, affecting the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene: Lacks the hydroxyl groups present in 9,9-Dimethyl-9H-fluorene-2,7-diol.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains bromine atoms instead of hydroxyl groups.
(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic Acid: Contains boronic acid groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
9,9-dimethylfluorene-2,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXBEJOAGBKZHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650708 | |
Record name | 9,9-Dimethyl-9H-fluorene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221010-68-0 | |
Record name | 9,9-Dimethyl-9H-fluorene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.